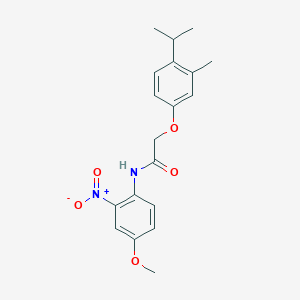
2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as IMANOL, is a novel compound with potential therapeutic applications. It belongs to the class of nitroaromatic compounds, which have been extensively studied for their pharmacological properties. IMANOL has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is its potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for further research.
However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in some experimental settings. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as inflammatory diseases, oxidative stress-related diseases, and cancer.
Another direction is to investigate its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in vivo. This will provide valuable information for the development of potential therapeutic agents based on this compound.
Furthermore, the development of novel synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with improved pharmacological properties. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves the reaction of 4-isopropyl-3-methylphenol with 4-methoxy-2-nitroaniline in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to yield this compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Furthermore, this compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. This makes it a potential candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-12(2)16-7-5-15(9-13(16)3)26-11-19(22)20-17-8-6-14(25-4)10-18(17)21(23)24/h5-10,12H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELVJGRPQWQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

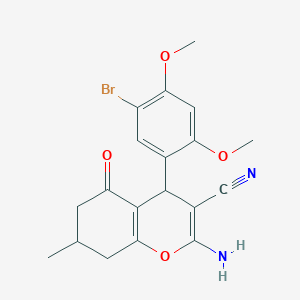
![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5229416.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)
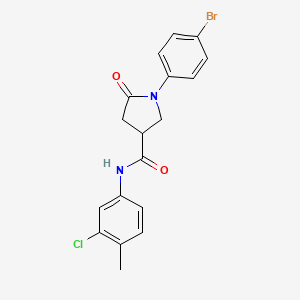
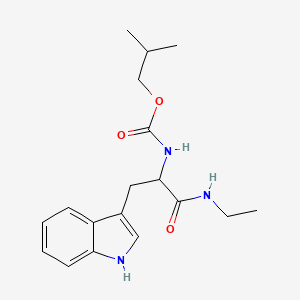
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)
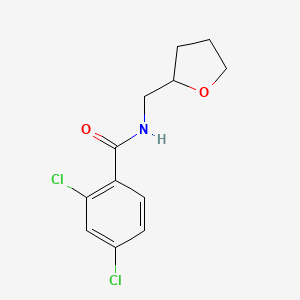

![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)
![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)
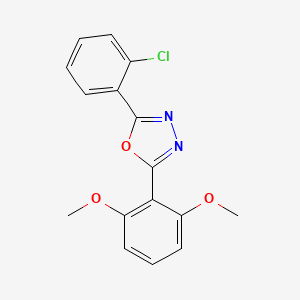
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)